molecular formula C13H22Br2N2O B1373065 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide CAS No. 1240528-30-6

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide

Cat. No.: B1373065
CAS No.: 1240528-30-6
M. Wt: 382.13 g/mol
InChI Key: PLZTUKZCJAXJKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide is C13H20N2O.2BrH . The InChI code is 1S/C13H20N2O.2BrH/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15;;/h5-6,9,16H,1-4,7-8,10,14H2;2*1H .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 382.14 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Studies

  • Research has explored the synthesis of novel heterocyclic azo dye ligands derived from compounds like 2-amino-5-methyl thiazole, which have shown potential in anticancer activity against human breast cancer (Al-adilee & Hessoon, 2019).

Chemical Synthesis and Molecular Properties

  • Studies have been conducted on the molecular properties of compounds similar to 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide, focusing on aspects like Natural Bond Orbital (NBO) analysis and Non-Linear Optical (NLO) properties (Ulaş, 2020).
  • Synthesis of substituted 2 H -1,4-benzoxazines from compounds like 2-amino phenols has been researched, indicating a range of applications in chemical synthesis (Mizar & Myrboh, 2006).

Biochemistry and Pharmacology

  • The role of similar compounds in biochemistry and pharmacology has been studied, such as in the synthesis of azepane derivatives for inhibiting protein kinase B, indicating potential therapeutic applications (Breitenlechner et al., 2004).
  • The photochemical properties of uncouplers like 2-azido-4-nitrophenol, derived from 2-amino-4-nitrophenol, have been explored for potential applications in biological studies (Hanstein, Hatefi, & Kiefer, 1979).

Miscellaneous Applications

  • Other studies include the development of novel synthetic routes for compounds like 2,3-dihydroindoles and tetrahydroquinolines, which are structurally related to this compound (Clive et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-4-(azepan-1-ylmethyl)phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2BrH/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15;;/h5-6,9,16H,1-4,7-8,10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZTUKZCJAXJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=C(C=C2)O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
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2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
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2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide

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